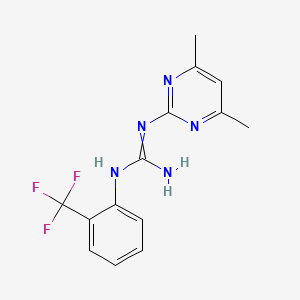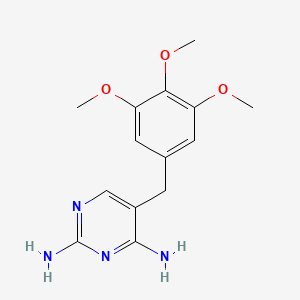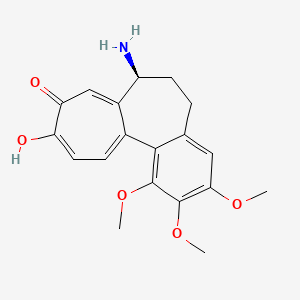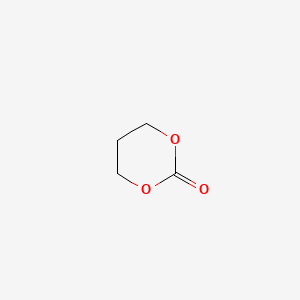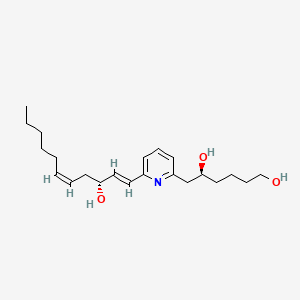
U75302
描述
U-75302 is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a pyridine ring, and a diene system
科学研究应用
U-75302 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
U75302, also known as (5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol, is a potent inhibitor of leukotriene B4 (LTB4) . LTB4 is a lipid signaling molecule associated with inflammatory responses. The primary target of this compound is the LTB4 receptor , specifically the BLT1 subtype . This receptor plays a crucial role in mediating inflammatory responses .
Mode of Action
This compound acts as an antagonist to the LTB4 receptor . It binds to the receptor, preventing LTB4 from exerting its effects . This action reduces the constriction of the airways, the build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-lipoxygenase (5-LOX) pathway . This pathway is responsible for the production of leukotrienes, including LTB4. By inhibiting the LTB4 receptor, this compound disrupts this pathway, leading to a reduction in the inflammatory response .
Result of Action
The primary result of this compound’s action is the attenuation of the inflammatory response . By blocking the LTB4 receptor, this compound reduces the production of inflammatory mediators, leading to decreased airway constriction, mucus production, and inflammation . This can be particularly beneficial in conditions characterized by excessive inflammation, such as asthma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic conditions, this compound has been shown to reduce inflammation and cell death . This suggests that the drug’s action may be particularly effective in environments characterized by ischemia or hypoxia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of U-75302 typically involves multi-step organic reactions
Preparation of the Undecadienyl Chain: The undecadienyl chain can be synthesized through a series of reactions, including Wittig reactions and hydrogenation steps.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine precursor.
Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
U-75302 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated hydrocarbons.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl-1,5-hexanediol: Similar structure but lacks the additional hydroxyl group.
3-Hydroxy-1,5-undecadien-1-yl-2-pyridinyl-1,5-hexanediol: Similar structure but with different positioning of functional groups.
Uniqueness
U-75302 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a pyridine ring in conjunction with the diene system makes it a versatile compound for various applications.
属性
CAS 编号 |
119477-85-9 |
|---|---|
分子式 |
C22H35NO3 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |
InChI 键 |
JNBOAUIJLDEICX-OOSDOLGSSA-N |
SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
手性 SMILES |
CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |
规范 SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
外观 |
White to off-white crystalline powder |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of U75302?
A1: this compound is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []
Q2: How does this compound interact with BLT1?
A2: this compound binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []
Q3: What are the downstream effects of this compound antagonism of BLT1?
A3: By blocking BLT1, this compound inhibits a range of LTB4-mediated inflammatory responses, including:
- Reduced leukocyte recruitment: this compound significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []
- Suppressed inflammatory mediator release: this compound attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []
- Inhibition of cell proliferation: In some cell types, like colon cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis. [] []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H35NO3, and its molecular weight is 361.52 g/mol.
Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of this compound?
A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of this compound as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.
Q6: How does the structure of this compound contribute to its activity and selectivity?
A6: Specific structural modifications of this compound can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.
Q7: What is known about the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?
A7: The provided research articles do not delve into detailed information about the stability and formulation of this compound. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.
Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of this compound?
A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of this compound.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []
Q10: What in vivo models have been used to study the effects of this compound?
A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


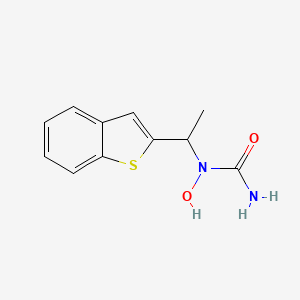
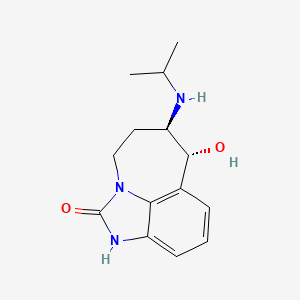
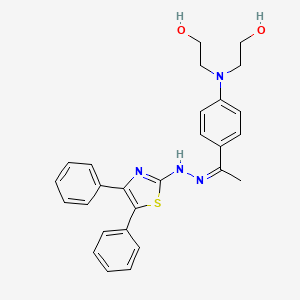
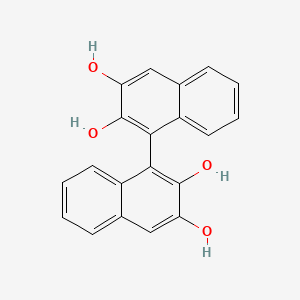
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
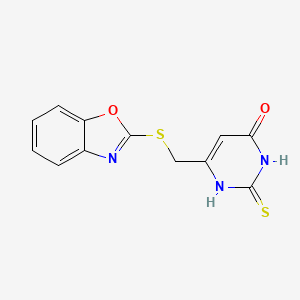
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
